![molecular formula C16H15ClN4S B5687917 3-(2-chlorophenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5687917.png)
3-(2-chlorophenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine
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Overview
Description
3-(2-chlorophenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a triazole-based compound that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine is not fully understood. However, it has been suggested that the compound acts by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. This leads to the disruption of the cell membrane and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-chlorophenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine has a low toxicity profile and does not cause significant adverse effects on human health. However, it has been found to exhibit cytotoxic effects on cancer cells and has been shown to inhibit the growth of various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2-chlorophenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine in lab experiments is its broad-spectrum activity against various bacterial and fungal strains. In addition, it has a low toxicity profile and is relatively easy to synthesize. However, one of the limitations of using this compound is that it may not be effective against all strains of bacteria and fungi.
Future Directions
There are several potential future directions for the use of 3-(2-chlorophenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine in scientific research. Some of these include:
1. Studying the compound's potential use as a herbicide and insecticide.
2. Investigating the compound's mechanism of action and identifying its molecular targets.
3. Developing new derivatives of the compound with improved activity and selectivity.
4. Studying the compound's potential use in the treatment of viral infections.
5. Investigating the compound's potential use in the treatment of cancer.
Conclusion:
3-(2-chlorophenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine, agriculture, and industry. Further research is needed to fully understand the potential of this compound and to identify new applications and derivatives.
Synthesis Methods
The synthesis of 3-(2-chlorophenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine has been carried out using various methods. One of the commonly used methods involves the reaction of 2-chlorobenzaldehyde with 3-methylbenzylthiol in the presence of sodium hydroxide to form 2-(3-methylbenzylthio)benzaldehyde. This intermediate is then reacted with hydrazine hydrate and sodium acetate to form 3-(2-chlorophenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine.
Scientific Research Applications
3-(2-chlorophenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer properties. In addition, it has been studied for its potential use as a herbicide and insecticide.
properties
IUPAC Name |
3-(2-chlorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4S/c1-11-5-4-6-12(9-11)10-22-16-20-19-15(21(16)18)13-7-2-3-8-14(13)17/h2-9H,10,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPODJOUSYRYEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2N)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine |
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